4-(Benzyloxy)-3-chlorobenzaldehyde
CAS No.: 66422-84-2
Cat. No.: VC1995301
Molecular Formula: C14H11ClO2
Molecular Weight: 246.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66422-84-2 |
|---|---|
| Molecular Formula | C14H11ClO2 |
| Molecular Weight | 246.69 g/mol |
| IUPAC Name | 3-chloro-4-phenylmethoxybenzaldehyde |
| Standard InChI | InChI=1S/C14H11ClO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
| Standard InChI Key | XFPGRCKILOWFOL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
The compound has the molecular formula C₁₄H₁₁ClO₂, molecular weight 246.69 g/mol, and the IUPAC name 3-chloro-4-(phenylmethoxy)benzaldehyde. Its structure includes:
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A benzene ring with an aldehyde group (-CHO) at position 1.
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A chlorine atom (-Cl) at position 3.
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A benzyloxy group (-OCH₂C₆H₅) at position 4.
Key Properties (from Carl Roth and PubChem ):
| Property | Value |
|---|---|
| Melting Point | 94°C |
| Boiling Point | 389.1°C |
| Flash Point | 162.2°C |
| Water Hazard Class (WGK) | 1 |
| Molecular Formula | C₁₄H₁₁ClO₂ |
| CAS Number | 66422-84-2 |
Synthesis and Production
The synthesis of 4-(Benzyloxy)-3-chlorobenzaldehyde typically involves Williamson ether synthesis, where 4-hydroxy-3-chlorobenzaldehyde reacts with benzyl chloride in the presence of a base (e.g., potassium carbonate). This reaction is often performed in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions .
Industrial-Scale Production:
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Continuous Flow Reactors: Used to optimize yield and purity.
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Automated Systems: Ensure reproducibility in large-scale synthesis.
Note: Specific reaction conditions (e.g., temperature, catalysts) may vary based on proprietary methods.
Applications in Research and Industry
Organic Synthesis
This compound serves as a versatile intermediate in synthesizing complex organic molecules:
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Coupling Reactions: Participates in Suzuki or Heck couplings to form biaryl or heteroaryl derivatives.
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Reduction/Oxidation:
Pharmaceutical Intermediates
Though direct biological activity data is limited, its structural analogs are investigated for:
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Anticancer Potential: Derivatives may inhibit cellular pathways or induce apoptosis.
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Antimicrobial Activity: Chlorinated aromatic aldehydes often exhibit bactericidal properties.
Material Science
Used in polymer synthesis and organic electronics (e.g., OLEDs) due to its ability to modify electronic properties and stability.
Comparative Analysis with Structural Isomers
| Compound | Key Differences | Applications |
|---|---|---|
| 4-(Benzyloxy)-2-chlorobenzaldehyde | Chlorine at position 2; distinct reactivity | Anticancer research |
| 3-Chlorobenzaldehyde | Lacks benzyloxy group; lower solubility | Intermediates in agrochemicals |
| 4-(Benzyloxy)benzaldehyde | No chlorine; limited substitution sites | Flavoring agents, fragrances |
Data synthesized from structural comparisons and general reactivity trends.
Research Gaps and Future Directions
While the compound’s synthetic utility is well-documented, further studies are needed to:
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Elucidate Mechanisms: Determine specific molecular targets in biological systems.
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Optimize Industrial Processes: Develop greener synthesis routes (e.g., catalytic methods).
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